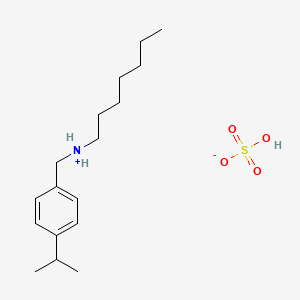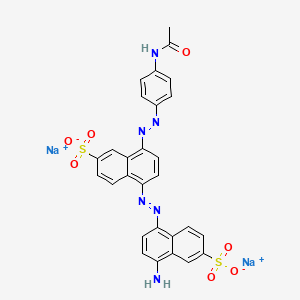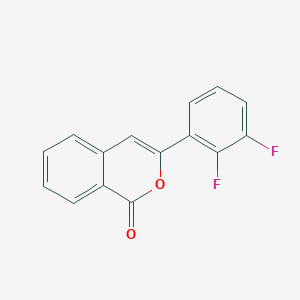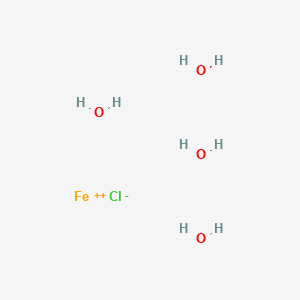![molecular formula C31H36O2 B13773313 [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester functional group, which is linked to a phenyl ring substituted with a propylcyclohexyl group and another phenyl ring substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate typically involves the esterification of 4-(4-propylphenyl)benzoic acid with 4-(4-propylcyclohexyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its structural properties.
作用机制
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate: can be compared with other similar compounds, such as:
[4-(4-Propylphenyl)phenyl] 4-(4-propylphenyl)benzoate: Similar structure but lacks the cyclohexyl group, which may affect its chemical and biological properties.
[4-(4-Propylcyclohexyl)phenyl] 4-(4-methylphenyl)benzoate: Contains a methyl group instead of a propyl group, leading to differences in reactivity and applications.
[4-(4-Propylcyclohexyl)phenyl] 4-(4-chlorophenyl)benzoate:
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to its analogs.
属性
分子式 |
C31H36O2 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
[4-(4-propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate |
InChI |
InChI=1S/C31H36O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h7-8,11-12,15-22,24,26H,3-6,9-10,13-14H2,1-2H3 |
InChI 键 |
XHCOUDCNJWWXNW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


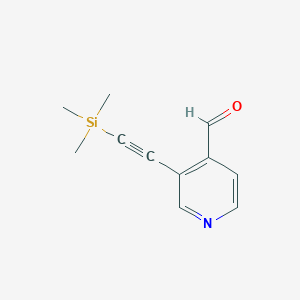
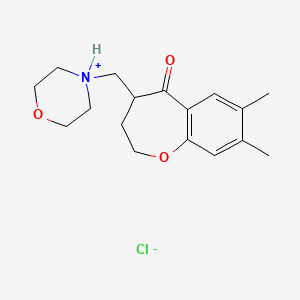
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)



